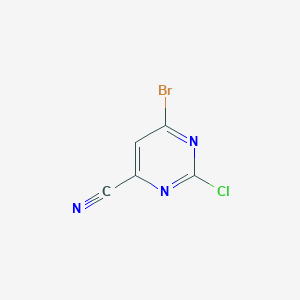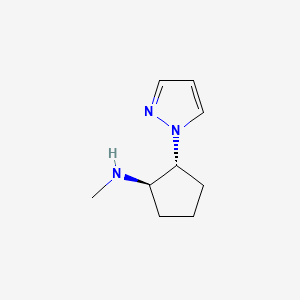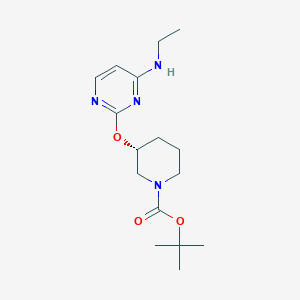
6-Bromo-2-chloropyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloropyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil. The presence of halogen atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyrimidine-4-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a pyrimidine derivative is treated with bromine and chlorine sources under controlled conditions. For example, starting from 2-chloropyrimidine-4-carbonitrile, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product by providing better heat and mass transfer .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Aminopyrimidines: Formed by substitution with amines.
Thiolated Pyrimidines: Formed by substitution with thiols.
Coupled Products: Formed by coupling reactions with aryl or alkyl halides.
Applications De Recherche Scientifique
6-Bromo-2-chloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloropyrimidine: Similar structure but lacks the nitrile group.
6-Chloropyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyridine-3-carbonitrile: Similar halogenation pattern but different ring structure.
Uniqueness
6-Bromo-2-chloropyrimidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5HBrClN3 |
|---|---|
Poids moléculaire |
218.44 g/mol |
Nom IUPAC |
6-bromo-2-chloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-4-1-3(2-8)9-5(7)10-4/h1H |
Clé InChI |
QPTDPXDJUAPWOO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Br)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)



![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)





